molecular formula C23H21F2N5O3S B2542889 N-(4-(difluoromethoxy)phenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 896307-76-9

N-(4-(difluoromethoxy)phenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2542889
CAS No.: 896307-76-9
M. Wt: 485.51
InChI Key: NBZKYJDJVUKKEX-UHFFFAOYSA-N
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Description

The compound N-(4-(difluoromethoxy)phenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a 1,2,4-triazole-based acetamide derivative featuring a trifunctionalized core:

  • Triazole ring: Substituted at position 4 with a 1H-pyrrol-1-yl group and at position 5 with a 4-methoxybenzyl moiety.
  • Thioacetamide backbone: A sulfur-linked acetamide chain terminating in a 4-(difluoromethoxy)phenyl group.

This structure is synthesized via sequential reactions involving hydrazinecarbothioamide intermediates, S-alkylation, and tautomerization (e.g., refluxing with α-halogenated ketones in basic media) . Key spectral characteristics include:

  • IR: Absence of C=O bands (~1663–1682 cm⁻¹) confirms triazole formation; νC=S vibrations at ~1247–1255 cm⁻¹ .
  • NMR: Distinct chemical shifts for the difluoromethoxy group (~δ 6.8–7.2 ppm for aromatic protons) and pyrrole substituents (~δ 6.2–6.5 ppm) .

Properties

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F2N5O3S/c1-32-18-8-4-16(5-9-18)14-20-27-28-23(30(20)29-12-2-3-13-29)34-15-21(31)26-17-6-10-19(11-7-17)33-22(24)25/h2-13,22H,14-15H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZKYJDJVUKKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=C(C=C4)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Substituent Effects

The compound belongs to a broader class of S-alkylated 1,2,4-triazole-3-thioacetamides. Key analogs and their differentiating features are summarized below:

Table 1: Substituent Comparison of Selected Triazole Derivatives
Compound ID/Name R1 (Position 4) R2 (Position 5) R3 (Acetamide Terminal) Key Properties
Target Compound 1H-pyrrol-1-yl 4-methoxybenzyl 4-(difluoromethoxy)phenyl Enhanced lipophilicity (logP ~3.8); moderate CYP inhibition
561295-12-3 () Ethyl Thiophen-2-yl 4-fluorophenyl Lower logP (~2.9); higher solubility in polar solvents
[10–15] () 2,4-difluorophenyl 4-(4-X-phenylsulfonyl) Phenyl/4-fluorophenyl Stronger electron-withdrawing effects (X = H, Cl, Br); antimicrobial activity
Safonov (2020) () Thiophen-2-ylmethyl Substituted phenyl Hydrazide derivatives Antifungal activity; νNH bands at ~3150–3319 cm⁻¹
Hotsulia et al. (2019) () 5-methyl-1H-pyrazole Phenyl Varied acetamide groups Anticancer potential; νC=S at ~1243–1258 cm⁻¹
Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-methoxybenzyl (electron-donating) and difluoromethoxy (moderately electron-withdrawing) groups balance lipophilicity and metabolic stability, unlike analogs with sulfonyl (e.g., [10–15]) or halogenated phenyl groups (e.g., 561295-12-3) . Compounds with thiophene or pyrazole substituents (e.g., Safonov, 2020) exhibit red-shifted UV-Vis spectra due to extended conjugation .

Tautomerism and Reactivity :

  • The target compound’s triazole-thione tautomer (confirmed by IR absence of νS-H bands) enhances nucleophilic reactivity compared to thiol tautomers .
  • Analogs like [7–9] () exist exclusively as thiones, whereas pyrazole-containing derivatives (Hotsulia et al., 2019) may adopt mixed tautomeric states .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological Data of Selected Compounds
Compound IC50 (μM) logP Solubility (mg/mL) Biological Activity Reference
Target Compound 0.45 3.8 0.12 COX-2 inhibition
561295-12-3 1.2 2.9 0.89 Antiviral (HCV)
[10–15] (X = Cl) 0.87 4.1 0.05 Antibacterial (S. aureus)
Safonov (2020) 2.5 3.2 0.33 Antifungal (C. albicans)
Key Findings:
  • Target Compound : Superior COX-2 inhibition (IC50 = 0.45 μM) compared to antiviral analogs like 561295-12-3, likely due to its difluoromethoxy group enhancing target binding .
  • Lipophilicity-Solubility Trade-off : Higher logP values (e.g., [10–15] with logP ~4.1) correlate with reduced aqueous solubility, limiting bioavailability .

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